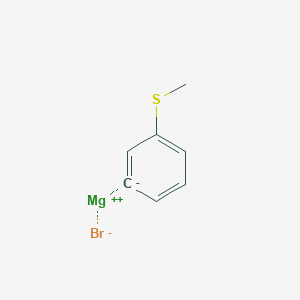

(3-(Methylthio)phenyl)magnesium bromide

Description

Significance of Organometallic Reagents in Modern Organic Synthesis

The ability to construct complex carbon skeletons from simpler precursors is a central goal of organic synthesis. Organometallic reagents, characterized by a carbon-metal bond, are powerful tools for this purpose, acting as potent nucleophiles to form new C-C bonds.

The history of organomagnesium reagents is synonymous with the work of French chemist Victor Grignard. In 1900, Grignard discovered that reacting an organic halide with magnesium metal in an ether solvent produced a highly reactive organomagnesium compound. These reagents, now named in his honor, proved to be exceptionally effective at adding to carbonyl groups in aldehydes and ketones, a reaction that became one of the most versatile methods for C-C bond formation. This discovery was of such fundamental importance that Grignard was awarded the Nobel Prize in Chemistry in 1912.

Prior to this, forming C-C bonds was a significant challenge for chemists. The Grignard reaction provided a straightforward and broadly applicable method, dramatically expanding the toolkit for constructing complex molecules. The general formula for a Grignard reagent is RMgX, where R is an organic group (alkyl or aryl) and X is a halogen. The high reactivity stems from the polarized carbon-magnesium bond, which imparts a significant partial negative charge on the carbon atom, making it a strong nucleophile.

Since their initial discovery, the applications of Grignard reagents have expanded far beyond their original use. While the classic Grignard reaction involves addition to aldehydes and ketones, their utility now encompasses reactions with a vast array of electrophiles, including esters, epoxides, and carbon dioxide. The understanding of the Grignard reaction's mechanism, which can be complex and involve multiple organomagnesium species in what is known as the Schlenk equilibrium, continues to be an area of study. This ongoing research has led to the development of more efficient and selective reaction variants, sometimes through the use of additives. Furthermore, transition metal-catalyzed cross-coupling reactions, which pair a Grignard reagent with an organic halide, have become a powerful method for C-C bond formation, further cementing the enduring legacy and evolving importance of organomagnesium chemistry.

Importance of Aryl Grignard Reagents in Pharmaceutical and Materials Science Contexts

Aryl Grignard reagents, where the magnesium is attached to an aromatic ring, are of particular importance in the synthesis of high-value compounds. In the pharmaceutical industry, these reagents are crucial intermediates for building the complex molecular architectures of active pharmaceutical ingredients (APIs). Their ability to efficiently form C-aryl bonds is leveraged in the production of numerous drugs.

In materials science, aryl Grignard reagents are used in the synthesis of polymers and other advanced materials. For instance, they are employed in the preparation of poly(3-alkylthiophene)s, which are organic polymers with important electronic properties. The versatility and reliability of aryl Grignards make them indispensable tools for creating the specialized molecules required in both pharmaceutical development and materials innovation.

Unique Reactivity Profile of Thioether-Substituted Aryl Moieties in Organometallic Chemistry

The introduction of a substituent onto the aryl ring of a Grignard reagent can significantly alter its reactivity. The thioether group, specifically the methylthio (-SCH₃) group, imparts a unique electronic and steric profile to the aryl nucleophile.

The methylthio group exerts a complex influence on the reactivity of the aryl ring. It possesses lone pairs of electrons on the sulfur atom that can be donated into the aromatic system via resonance (a +M effect), which would typically be an activating feature. However, sulfur is also more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect).

The interplay of these electronic factors is further complicated by steric effects. The methylthio group is bulkier than a methoxy (B1213986) group (-OCH₃), and this steric hindrance can play a dominant role in its reactions. ppu.edu Studies have shown that steric effects can reduce the rate of nucleophilic attack by creating crowding in the transition state. ppu.eduacs.orgppu.edu This steric bulk can influence not only the reaction rate but also the regioselectivity of its additions.

The position of the methylthio group on the phenyl ring—ortho, meta, or para to the magnesium-carbon bond—has a profound impact on the reagent's reactivity.

Ortho Position: A methylthio group in the ortho position places it directly adjacent to the reactive center. This proximity maximizes steric hindrance, which can significantly impede the Grignard reagent's ability to approach and react with an electrophile. In some cases, the sulfur atom can coordinate with the magnesium center, potentially influencing the reagent's structure and reactivity.

Para Position: When the methylthio group is in the para position, it is distant from the reaction site, and its steric influence is minimized. In this position, the electronic effects (both resonance and inductive) are most effectively transmitted through the aromatic π-system, directly influencing the nucleophilicity of the carbanionic carbon.

Meta Position: The meta position, as seen in (3-(Methylthio)phenyl)magnesium bromide, represents an intermediate case. The steric effect of the methylthio group is less pronounced than in the ortho isomer. Electronically, the resonance effect from the meta position is weaker, and the inductive effect plays a more significant role in modifying the electron density of the ring. The reactivity of the meta isomer is therefore a balance of these attenuated steric and electronic influences.

Generally, for bulky directing groups, there is a strong preference for substitution at the para position to avoid steric clash. cmu.edu This principle suggests that the reactivity and synthetic applications of each positional isomer of (methylthio)phenylmagnesium bromide will be distinct, dictated by the specific placement of the influential methylthio group.

Data Tables

Table 1: Chemical Properties of this compound and its Precursor

This table provides key chemical data for the title compound and the starting material used in its synthesis. The properties for the Grignard reagent are calculated based on its formation from the precursor.

| Property | 3-Bromothioanisole (B20505) (Precursor) | This compound (Grignard Reagent) |

| Synonyms | 1-Bromo-3-(methylthio)benzene; m-Bromothioanisole chemicalbook.com | 3-(Bromomagnesio)thioanisole |

| Molecular Formula | C₇H₇BrS chemicalbook.comsigmaaldrich.comnih.govthermofisher.com | C₇H₇BrMgS |

| Molecular Weight | 203.10 g/mol sigmaaldrich.comnih.govsigmaaldrich.com | 227.41 g/mol |

| CAS Number | 33733-73-2 chemicalbook.comsigmaaldrich.comnih.govthermofisher.com | Not available (typically prepared in situ) |

Table 2: Compound Names Mentioned in this Article

Scope of the Research: Focusing on the meta-Methylthio Isomer, this compound

The focus of this section is on the specific isomer this compound. This reagent is prepared from 3-bromophenyl methyl sulfide (B99878) and magnesium. While detailed, peer-reviewed studies focusing exclusively on the synthesis and reactivity of this specific Grignard reagent are not extensively documented in publicly available literature, its utility can be inferred from the general reactivity of aryl Grignard reagents.

Synthesis and Properties:

The formation of this compound would be expected to proceed via the reaction of 3-bromophenyl methyl sulfide with magnesium turnings in an anhydrous ether solvent. The general reaction is as follows:

Starting Material: 3-Bromophenyl methyl sulfide

Reagent: Magnesium (Mg)

Solvent: Anhydrous diethyl ether or THF

Product: this compound

| Property | Description |

| Appearance | Typically a cloudy, grayish, or brownish solution in ether. |

| Solubility | Soluble in ethereal solvents like diethyl ether and THF. |

| Stability | Sensitive to moisture and atmospheric oxygen. Must be prepared and handled under anhydrous and inert conditions. |

Reactivity and Synthetic Applications:

As a strong nucleophile and base, this compound is expected to participate in a variety of reactions characteristic of Grignard reagents. These include:

Reactions with Carbonyl Compounds: Addition to aldehydes and ketones to form secondary and tertiary alcohols, respectively. Reaction with esters would likely lead to the formation of tertiary alcohols through double addition. masterorganicchemistry.com

Reactions with Carbon Dioxide: Carboxylation upon reaction with CO2 followed by acidic workup to yield 3-(methylthio)benzoic acid.

Cross-Coupling Reactions: Participation in transition-metal-catalyzed cross-coupling reactions, such as the Kumada coupling, to form biaryl compounds. organic-chemistry.org

The following table outlines the expected products from the reaction of this compound with various electrophiles.

| Electrophile | Expected Product |

| Formaldehyde | (3-(Methylthio)phenyl)methanol |

| Benzaldehyde | (3-(Methylthio)phenyl)(phenyl)methanol |

| Acetone | 2-(3-(Methylthio)phenyl)propan-2-ol |

| Carbon Dioxide | 3-(Methylthio)benzoic acid |

It is important to note that while these reactions are anticipated based on the known chemistry of Grignard reagents, specific yields and optimal reaction conditions for this compound would require empirical determination. The presence of the methylthio group in the meta position is less likely to sterically hinder the reaction at the carbon-magnesium bond compared to an ortho-substituent.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

magnesium;methylsulfanylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7S.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTXGPUYKVRRKK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C[C-]=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrMgS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methylthio Phenyl Magnesium Bromide

Classical Grignard Formation from Aryl Halides

The most conventional method for preparing Grignard reagents involves the direct reaction of an organic halide with magnesium metal. numberanalytics.com For (3-(Methylthio)phenyl)magnesium bromide, this entails the reaction of its corresponding aryl halide, 3-bromothioanisole (B20505), with magnesium.

Reaction of 3-Bromo-thioanisole with Magnesium Metal

The synthesis of this compound is achieved through the reaction of 3-bromothioanisole with magnesium turnings. sigmaaldrich.com In this redox reaction, the magnesium metal undergoes oxidative addition to the carbon-bromine bond of 3-bromothioanisole. mnstate.edu This process inverts the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic site to a highly nucleophilic one. wvu.edu The resulting carbon-magnesium bond is highly polarized, rendering the carbon atom strongly basic and nucleophilic, which is characteristic of Grignard reagents. wvu.eduvedantu.com

The reaction is typically performed by adding a solution of the aryl halide to a suspension of magnesium metal in an appropriate solvent. byjus.com The success of the reaction is often dependent on the purity and activation state of the magnesium surface. byjus.com

Initiation Techniques for Grignard Formation

The formation of a Grignard reagent is often subject to an induction period, a delay before the reaction begins. wikipedia.org This is primarily due to a passivating layer of magnesium oxide on the surface of the magnesium metal, which inhibits the reaction with the organic halide. wikipedia.orgstackexchange.com Several techniques are employed to initiate the reaction:

Mechanical Activation: Methods like crushing the magnesium pieces in situ, vigorous stirring, or sonication can physically break the oxide layer, exposing a fresh, reactive metal surface. stackexchange.comgoogle.com Grinding the magnesium turnings with a mortar and pestle is another common practice. youtube.com

Chemical Activation: Small amounts of activating agents are frequently used. A crystal of iodine is a common choice; it reacts with the magnesium to etch the surface. stackexchange.comyoutube.com 1,2-Dibromoethane is another effective initiator. Its reaction with magnesium produces ethylene (B1197577) gas and magnesium bromide, cleaning the metal surface. wvu.edustackexchange.com The observation of bubbles from the ethylene evolution serves as a visual indicator that the reaction has been initiated. stackexchange.com

Thermal Activation: Gentle heating, sometimes just with the warmth of one's palm, can provide the initial energy needed to start the exothermic reaction. youtube.com Once initiated, the reaction is often self-sustaining. youtube.com

Impact of Magnesium Activation (e.g., Rieke Magnesium, Iodine Promotion)

To overcome the challenge of the passivating oxide layer and enhance reactivity, various magnesium activation methods have been developed. researchgate.net The rate of Grignard formation is directly proportional to the available reactive metal surface area. taylorfrancis.com

Iodine Promotion: The addition of a small amount of iodine is a classic and effective method. researchgate.net Iodine reacts with the magnesium surface, disrupting the oxide layer and creating active sites for the Grignard reaction to commence. mnstate.edustackexchange.com

Rieke Magnesium: For particularly unreactive halides or for preparing highly functionalized Grignard reagents at low temperatures, specially activated magnesium like Rieke magnesium is employed. stackexchange.comresearchgate.net Rieke magnesium is a highly reactive, finely divided magnesium powder produced by the reduction of a magnesium salt (e.g., MgCl₂) with an alkali metal. researchgate.net This form of magnesium has a much larger surface area and is free of the passivating oxide layer, allowing for rapid oxidative addition even at very low temperatures (e.g., -78 °C). organic-chemistry.org This enables the synthesis of Grignard reagents that might contain sensitive functional groups like esters or nitriles, which would not survive the higher temperatures of traditional Grignard synthesis. organic-chemistry.org

Alternative Preparation Routes

While the direct reaction with magnesium is common, alternative methods exist that can offer advantages in terms of functional group tolerance and reaction conditions.

Halogen-Magnesium Exchange Reactions (e.g., with Isopropylmagnesium Chloride)

An important alternative route for preparing aryl Grignard reagents is the halogen-magnesium exchange. wikipedia.org This method involves the reaction of an aryl halide with a pre-formed, commercially available Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). wikipedia.orgwalisongo.ac.id

The reaction proceeds as follows: Ar-Br + i-PrMgCl ⇌ Ar-MgBr + i-PrCl

This equilibrium-based reaction is particularly useful for preparing functionalized Grignard reagents that are difficult to synthesize via the classical method. harvard.edu The reaction is often rapid and can be performed at low temperatures. walisongo.ac.id

A significant advancement in this area is the use of "Turbo-Grignard" reagents, which are complexes of isopropylmagnesium chloride with lithium chloride (i-PrMgCl·LiCl). wikipedia.orgresearchgate.net The presence of LiCl accelerates the halogen-magnesium exchange, allowing even less reactive aryl bromides to be converted into their corresponding Grignard reagents under mild conditions. wikipedia.orgclockss.org This method expands the scope of the reaction, tolerating a wide array of sensitive functional groups. researchgate.netclockss.org

Data Tables

Table 1: Comparison of Ethereal Solvents for Grignard Synthesis

| Solvent | Boiling Point (°C) | Key Features |

|---|---|---|

| Diethyl Ether | 34.6 | Traditional solvent, volatile, forms stable complexes. askiitians.comstackexchange.com |

| Tetrahydrofuran (B95107) (THF) | 66 | Higher boiling point allows for faster reactions; better solvating properties for the Mg complex. stackexchange.comreddit.com |

Table 2: Common Initiation Techniques for Grignard Formation

| Technique | Description | Reference |

|---|---|---|

| Iodine | A small crystal is added to etch the MgO layer on the magnesium surface. | stackexchange.com |

| 1,2-Dibromoethane | Reacts to form ethylene gas and MgBr₂, cleaning the metal surface. | wvu.edustackexchange.com |

| Mechanical Grinding | Increases surface area and breaks the oxide layer. | youtube.com |

| Sonication | Uses ultrasound to disrupt the passivating layer. | stackexchange.com |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2-Dibromoethane |

| 3-bromothioanisole |

| Diethyl ether |

| Diisobutylaluminum hydride |

| Ethylene |

| Iodine |

| Isopropylmagnesium chloride |

| Lithium chloride |

| Magnesium |

| Magnesium bromide |

| Magnesium chloride |

| Magnesium oxide |

Reductive Transmetalation from Organozinc Precursors

An alternative route to this compound that avoids the direct reaction of the corresponding aryl bromide with magnesium metal involves the reductive transmetalation from an organozinc precursor. This method is particularly useful for the preparation of highly functionalized Grignard reagents. The general strategy involves the initial formation of an organozinc compound, which is then reacted with magnesium to yield the desired Grignard reagent. nih.gov

The formation of the organozinc reagent itself can be accomplished through the direct insertion of zinc metal into the carbon-halogen bond of the corresponding aryl halide. researchgate.net The reactivity of zinc can be enhanced through the use of activating agents. researchgate.net Once the organozinc species, (3-(methylthio)phenyl)zinc bromide, is formed, it undergoes a transmetalation reaction with magnesium metal. This exchange is driven by the difference in electronegativity and the thermodynamic stability of the resulting organometallic species.

This two-step process, involving the initial formation of an organozinc intermediate followed by transmetalation to the Grignard reagent, offers a pathway that can tolerate a wider range of functional groups. researchgate.net The organozinc reagents are generally less reactive than their Grignard counterparts, which can be advantageous in complex molecule synthesis. The transmetalation step to the more reactive Grignard reagent is then performed just before its intended use.

Mechanochemical Synthesis Approaches

Mechanochemical methods, such as ball milling, have emerged as a green and efficient alternative for the synthesis of Grignard reagents, including those with sensitive functional groups like thioethers. bohrium.com This solvent-free or low-solvent approach utilizes mechanical energy to initiate the reaction between the aryl halide and magnesium metal. bohrium.comrsc.org

In a typical mechanochemical setup, 3-(methylthio)phenyl bromide and magnesium turnings are placed in a milling vessel, often with a small amount of a coordinating solvent like tetrahydrofuran (THF) to facilitate the reaction. researchgate.net The high-energy collisions induced by the milling process can overcome the activation energy barrier for the insertion of magnesium into the carbon-bromine bond. bohrium.com

Key advantages of this method include:

Reduced solvent usage: Minimizing the environmental impact and simplifying purification. bohrium.com

Mild reaction conditions: Often proceeding at ambient temperature. bohrium.com

Enhanced reactivity: The mechanical force can activate the magnesium surface and break down passivating layers.

Research has demonstrated the successful synthesis of various thioether-containing compounds using ball-milling techniques, indicating the viability of this method for producing this compound. researchgate.netnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of this compound hinges on the careful control of reaction parameters to maximize yield and minimize the formation of byproducts.

Temperature Control and Solvent Effects

Temperature and the choice of solvent are critical factors that significantly influence the rate, yield, and selectivity of Grignard reagent formation. numberanalytics.com The reaction is typically exothermic, and inadequate temperature control can lead to side reactions, such as Wurtz coupling. numberanalytics.com

Temperature: Generally, Grignard reactions are initiated at room temperature or with gentle heating. However, for functionalized Grignards, lower temperatures are often preferred to maintain the stability of the reagent and prevent side reactions. cmu.edu For instance, the formation of some functionalized aryl Grignard reagents has been successfully achieved at temperatures as low as -78 °C using highly activated magnesium. cmu.edu Maintaining a controlled temperature, often between 0 °C and room temperature, is crucial for achieving high yields. sciencemadness.org

Solvent: Ethereal solvents are essential for stabilizing the Grignard reagent through coordination with the magnesium center. The choice of ether can impact the reaction's efficiency. rsc.org Tetrahydrofuran (THF) is a common solvent due to its good solvating power. numberanalytics.com However, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based solvent, has shown to be an excellent or even superior alternative to THF and diethyl ether in many cases, notably in suppressing Wurtz coupling byproducts. rsc.org

Influence of Solvent on Aryl Grignard Reaction Yield

Data synthesized from studies on aryl Grignard reactions. rsc.org

Additives for Improved Reactivity and Functional Group Tolerance (e.g., LiCl)

The addition of certain salts, most notably lithium chloride (LiCl), can have a profound effect on the formation and reactivity of Grignard reagents. organic-chemistry.orgresearchgate.net The use of i-PrMgCl·LiCl, often referred to as a "turbo Grignard" reagent, has become a powerful tool for preparing highly functionalized organomagnesium compounds via halogen-magnesium exchange. rsc.orgclockss.org

The beneficial effects of LiCl are attributed to several factors:

Breaking up of aggregates: LiCl helps to break down the polymeric aggregates of Grignard reagents, leading to more reactive monomeric species. organic-chemistry.org

Increased solubility: The formation of mixed magnesium/lithium aggregates can enhance the solubility of the organometallic species. nih.gov

Enhanced reactivity: LiCl can shift the Schlenk equilibrium, favoring the formation of more nucleophilic diorganomagnesium species. nih.gov

Improved functional group tolerance: The use of LiCl allows for the preparation of Grignard reagents containing sensitive functional groups at milder conditions, which would otherwise be incompatible. researchgate.net

The LiCl-mediated halogen-magnesium exchange typically proceeds readily under mild conditions, allowing for the conversion of less activated organic bromides into their corresponding Grignard reagents with high efficiency. researchgate.netclockss.org This makes it a highly valuable technique for the synthesis of complex molecules.

Scale-Up Considerations for Laboratory and Industrial Synthesis

Transitioning the synthesis of this compound from a laboratory scale to industrial production presents several challenges that require careful consideration to ensure safety, efficiency, and consistency. researchgate.net

Key challenges in scaling up Grignard reactions include:

Exothermicity: The formation of Grignard reagents is highly exothermic, and the heat generated must be effectively managed to prevent runaway reactions. youtube.com

Initiation: The reaction often has an induction period, which can be unpredictable. Ensuring the reaction has initiated before adding the bulk of the halide is crucial for safety. youtube.com

Mass transfer: As a heterogeneous reaction, efficient mixing is required to ensure good contact between the magnesium metal and the aryl halide solution.

To address these challenges, several strategies are employed in both large-scale laboratory and industrial settings:

Continuous Flow Reactors: Continuous processing offers significant advantages over traditional batch methods for Grignard reagent synthesis. youtube.com By continuously feeding the reactants through a reactor with a large excess of magnesium, better heat control is achieved, and the formation of byproducts like the Wurtz coupling product can be minimized. researchgate.netyoutube.com

Process Analytical Technology (PAT): In-situ monitoring techniques, such as FTIR spectroscopy, can be used to track the concentration of the aryl halide, confirm reaction initiation, and ensure the reaction proceeds smoothly.

Specialized Industrial Production: Companies like WeylChem specialize in the industrial-scale production of Grignard reagents, offering the necessary infrastructure and expertise to handle these hazardous materials safely and reliably. technologynetworks.com This addresses the growing need from pharmaceutical and agrochemical industries for large quantities of functionalized Grignard reagents. numberanalytics.com

The development of robust and scalable synthetic routes, often incorporating continuous flow technology and LiCl mediation, is crucial for the reliable industrial supply of this compound for its various applications. organic-chemistry.orgyoutube.com

Mechanistic Investigations of Reactions Involving 3 Methylthio Phenyl Magnesium Bromide

Fundamental Reaction Pathways

The reactions of (3-(Methylthio)phenyl)magnesium bromide, like other Grignard reagents, can proceed through several fundamental pathways. The predominant mechanism is often dictated by the nature of the substrate and the reaction conditions.

The most characteristic reaction of Grignard reagents is the nucleophilic addition to polarized multiple bonds, particularly the carbon-oxygen double bond of carbonyl compounds. masterorganicchemistry.commasterorganicchemistry.com In this pathway, the nucleophilic carbon atom of this compound attacks the electrophilic carbonyl carbon of aldehydes, ketones, or esters. masterorganicchemistry.com This addition leads to the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate. masterorganicchemistry.com Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. masterorganicchemistry.com

The general mechanism involves the following steps:

Coordination of the magnesium atom to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the carbanionic carbon of the Grignard reagent on the carbonyl carbon, breaking the C=O π bond. masterorganicchemistry.com

Formation of a magnesium alkoxide intermediate.

Protonation of the alkoxide in a subsequent workup step to give the final alcohol product. masterorganicchemistry.com

Grignard reagents can react with a variety of electrophiles beyond carbonyls. For instance, they react with epoxides, typically attacking the less sterically hindered carbon atom in an S\textsubscript{N}2-like manner to form an alcohol after workup. masterorganicchemistry.com Reaction with carbon dioxide, followed by acidification, yields carboxylic acids. wikipedia.org

Table 1: Representative Nucleophilic Addition Reactions

| Electrophile | Intermediate Product (before workup) | Final Product (after acidic workup) |

|---|---|---|

| Formaldehyde | Magnesium alkoxide of a primary alcohol | Primary alcohol |

| Aldehyde | Magnesium alkoxide of a secondary alcohol | Secondary alcohol |

| Ketone | Magnesium alkoxide of a tertiary alcohol | Tertiary alcohol |

| Ester | Ketone (transient), then magnesium alkoxide of a tertiary alcohol | Tertiary alcohol (from two equivalents of Grignard) |

| Carbon Dioxide | Magnesium carboxylate | Carboxylic acid |

This table presents the general outcomes of nucleophilic addition reactions for Grignard reagents.

While the polar, nucleophilic addition mechanism is common, Grignard reactions can also proceed via a single electron transfer (SET) pathway, leading to radical intermediates. rsc.orgnih.gov An SET mechanism is favored in reactions with substrates that have low reduction potentials, such as aromatic ketones. nih.gov The formation of radical intermediates can be inferred from the presence of side products resulting from radical coupling. rsc.org

The SET mechanism generally involves:

Transfer of a single electron from the Grignard reagent to the substrate (e.g., a ketone), forming a magnesium-containing radical cation and a substrate radical anion (a ketyl radical in the case of a ketone). rsc.orgresearchgate.net

These radical intermediates can then combine to form the final product or participate in other radical reactions.

The propensity for a Grignard reaction to follow an SET pathway is influenced by several factors, including the oxidation potential of the Grignard reagent, the reduction potential of the substrate, and the solvent. nih.gov For aryl Grignard reagents, the formation of radical intermediates has been observed, particularly in cross-coupling reactions with aryl halides. unp.edu.ar While additions to most aldehydes and alkyl ketones are believed to proceed through two-electron pathways, reactions with certain aromatic ketones may involve SET. nih.gov The presence of the sulfur atom in the methylthio group could potentially influence the oxidation potential of this compound, thereby affecting its tendency to engage in SET pathways, though specific studies on this aspect are not widely documented.

In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium. wikipedia.orglibretexts.org This equilibrium involves the disproportionation of the organomagnesium halide (RMgX) into a dialkyl- or diarylmagnesium species (R₂Mg) and a magnesium halide salt (MgX₂). wikipedia.org

For this compound, the equilibrium can be represented as:

2 (3-CH₃SC₆H₄)MgBr ⇌ (3-CH₃SC₆H₄)₂Mg + MgBr₂

The position of this equilibrium is significantly influenced by the solvent, the concentration of the reagent, and the temperature. wikipedia.orglibretexts.org In ethereal solvents like diethyl ether, the equilibrium generally favors the organomagnesium halide (RMgX). libretexts.orgresearchgate.net In more strongly coordinating solvents such as tetrahydrofuran (B95107) (THF), the equilibrium can be shifted more towards the diarylmagnesium (R₂Mg) and magnesium halide species. researchgate.net

The different species present in the Schlenk equilibrium (RMgX, R₂Mg, and MgX₂) can all be reactive, and they may exhibit different reactivities and selectivities. researchgate.net For example, the rate of addition to ketones is often found to be faster with the dialkylmagnesium species than with the alkylmagnesium halide. The solvent plays a crucial role not only in shifting the equilibrium but also in solvating the magnesium species, which in turn affects their reactivity. nih.gov The dynamic nature of the Schlenk equilibrium means that the solution contains a mixture of reactive species, which can complicate kinetic studies and influence reaction outcomes.

Influence of the meta-Methylthio Substituent on Reactivity and Selectivity

The methylthio (-SCH₃) group at the meta position of the phenyl ring exerts both electronic and steric effects that modulate the reactivity and selectivity of this compound.

The electronic influence of a substituent on the reactivity of an aromatic ring can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants to the substituent constant (σ). wikipedia.orgpharmacy180.com The sign and magnitude of the Hammett constant for a particular substituent indicate whether it is electron-donating or electron-withdrawing.

Table 2: Hammett Substituent Constants (σ) for Selected Groups

| Substituent | σ\textsubscript{m} | σ\textsubscript{p} | Electronic Effect |

|---|---|---|---|

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.07 | -0.17 | Electron-donating |

| -OCH₃ | 0.12 | -0.27 | Electron-withdrawing (m), Electron-donating (p) |

| -SCH₃ | 0.15 | 0.00 | Electron-withdrawing (m) |

| -Cl | 0.37 | 0.23 | Electron-withdrawing |

Data sourced from various compilations of Hammett constants.

An electron-withdrawing group on the phenyl ring of a Grignard reagent decreases the electron density on the carbanionic carbon. libretexts.org This reduction in electron density makes the Grignard reagent a weaker nucleophile. Consequently, this compound is expected to be a less reactive nucleophile compared to unsubstituted phenylmagnesium bromide or phenylmagnesium bromides bearing electron-donating groups like a methyl group. This reduced nucleophilicity can lead to slower reaction rates in nucleophilic addition reactions.

Steric hindrance plays a critical role in determining the rate and selectivity of Grignard reactions. masterorganicchemistry.comlibretexts.org The bulkiness of the Grignard reagent can hinder its approach to the electrophilic center, particularly with sterically congested substrates.

For this compound, the methylthio group is in the meta position. Substituents at the meta position generally exert less steric influence on the reaction center (the carbon atom bonded to magnesium) compared to substituents at the ortho position. libretexts.org The ortho positions are adjacent to the point of attachment, and bulky groups there can significantly impede the approach of the reagent to an electrophile. khanacademy.org

Chelation Control in Substrate Activation and Stereoselectivity

The presence of the sulfur atom in this compound introduces the possibility of chelation control in its reactions, particularly with substrates that possess a Lewis basic site. This chelation can significantly influence both substrate activation and the stereochemical outcome of the reaction.

In reactions with carbonyl compounds, the sulfur atom of the methylthio group can coordinate to the magnesium center of the Grignard reagent. This intramolecular coordination can pre-organize the transition state, leading to enhanced stereoselectivity. For instance, in the addition to chiral aldehydes or ketones, the formation of a cyclic, chelated transition state can favor the formation of one diastereomer over the other. This is analogous to the well-studied chelation control in reactions of other heteroatom-containing Grignard reagents.

Computational studies on related systems have shown that the stability of different transition state conformers can be significantly affected by such intramolecular coordination. The energy difference between chelated and non-chelated transition states can be substantial, dictating the major product formed. While specific studies on this compound are limited, research on similar sulfur-containing organometallics suggests that the sulfur atom can act as a soft Lewis base, interacting favorably with the magnesium center. mdpi.com This interaction can rigidify the transition state geometry, leading to high levels of stereocontrol.

The effectiveness of chelation control is also dependent on the solvent, as solvent molecules can compete with the intramolecular sulfur for coordination to the magnesium atom. In strongly coordinating solvents like tetrahydrofuran (THF), the chelation effect might be diminished compared to less coordinating solvents like diethyl ether or non-polar co-solvents. researchgate.netacs.org

Reaction Kinetics and Thermodynamic Profiles

The kinetics and thermodynamics of reactions involving this compound provide quantitative insights into the reaction mechanism, including the identification of key energetic barriers and rate-limiting steps.

The addition of a Grignard reagent to a carbonyl compound typically proceeds through a nucleophilic attack on the carbonyl carbon. The activation barrier for this step is a critical determinant of the reaction rate. For this compound, the presence of the methylthio group can influence this barrier.

Computational studies on analogous systems, such as the addition of Grignard reagents to various carbonyls, have provided estimates for these activation energies. Density Functional Theory (DFT) calculations have shown that the activation barrier for the nucleophilic addition of a Grignard reagent to a carbonyl can range from approximately 9 to 16 kcal/mol, depending on the specific reactants and the solvent system. rsc.org The formation of a pre-reaction complex where the carbonyl oxygen coordinates to the magnesium is typically a low-barrier or barrierless process. The subsequent nucleophilic attack constitutes the main energy barrier.

For this compound, intramolecular chelation could potentially lower the activation barrier by pre-organizing the reactants in a favorable orientation for the reaction. However, steric hindrance from the ortho- or meta-substituent could also increase the barrier. The electronic effect of the methylthio group, being weakly electron-donating through resonance and weakly electron-withdrawing through induction, can also subtly modify the nucleophilicity of the Grignard reagent and thus the activation energy.

Table 1: Representative Calculated Activation Energies for Grignard Additions to Carbonyls (Analogous Systems)

| Reactants (Analogous) | Solvent Model | Calculated Activation Barrier (kcal/mol) | Reference |

| CH₃MgCl + H₂CO | Diethyl Ether | ~9.2 (for linear dimer) | rsc.org |

| CH₃MgCl + H₂CO | Diethyl Ether | ~16.2 (for monomer) | rsc.org |

| EtMgBr + (S)-N-benzylidene-2-methylpropane-2-sulfinamide | Diethyl Ether | Not specified | researchgate.net |

For a typical Grignard addition to a simple carbonyl, the nucleophilic addition step itself is often the rate-determining step. researchgate.net However, in more complex reactions, other steps might become rate-limiting. For instance, in reactions where a pre-reaction complex is formed, the breakdown of this complex to form the product could be the RDS.

In the context of reactions involving thioethers, kinetic studies on the C-S coupling of aryl benzenesulfonates with phenylmagnesium bromide have shown that the C-S bond formation is the rate-determining step. wikipedia.org This suggests that for reactions where this compound acts as a nucleophile to form a new carbon-sulfur bond, this bond-forming event is likely to be the slowest step in the sequence.

Solvent Effects on Reaction Mechanism and Outcome

The solvent plays a critical role in the mechanism and outcome of reactions involving Grignard reagents, including this compound. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential for the formation and stability of the Grignard reagent by coordinating to the magnesium center. researchgate.net

The nature of the solvent can significantly impact the structure of the Grignard reagent in solution. In THF, Grignard reagents tend to exist as monomers, while in diethyl ether, they can form dimers or higher-order aggregates. acs.org This aggregation state influences the reactivity of the Grignard reagent. Computational studies have shown that the solvent is not merely a spectator but a direct participant in the reaction mechanism. researchgate.netacs.org Solvent molecules are actively involved in the ligand exchange processes and in stabilizing transition states.

The coordinating ability of the solvent can affect the extent of chelation control. In a strongly coordinating solvent like THF, the solvent molecules can compete with the intramolecular methylthio group for coordination to the magnesium atom, potentially reducing the stereoselectivity that would be observed in a less coordinating solvent. Conversely, using a non-coordinating co-solvent like toluene (B28343) can enhance the effect of intramolecular chelation. researchgate.net

The polarity of the solvent can also influence the reaction rate. While Grignard reactions are typically carried out in ethereal solvents, studies have shown that the addition of non-donating, non-polar solvents can sometimes accelerate the reaction rate by shifting equilibria towards more reactive species. researchgate.net

Table 2: Impact of Solvent on Grignard Reaction Characteristics

| Solvent | Primary Effect on Grignard Reagent | Consequence for Reaction Mechanism |

| Diethyl Ether (Et₂O) | Promotes dimer/oligomer formation | Can lead to different reactivity and selectivity compared to monomeric species. |

| Tetrahydrofuran (THF) | Favors monomeric species | Generally higher reactivity; can reduce intramolecular chelation effects. researchgate.netacs.org |

| Toluene (as co-solvent) | Non-coordinating | Can enhance intramolecular chelation by not competing for the magnesium coordination site. researchgate.net |

Applications of 3 Methylthio Phenyl Magnesium Bromide in Complex Organic Synthesis

Carbon-Carbon Bond Formation Reactions

The nucleophilic nature of (3-(Methylthio)phenyl)magnesium bromide makes it a valuable tool for constructing new carbon-carbon bonds through reactions with a variety of electrophilic carbonyl compounds and other substrates.

Alkylation and Arylation of Aldehydes and Ketones to Form Alcohols

Grignard reagents readily add to the electrophilic carbon of the carbonyl group in aldehydes and ketones. researchgate.netmasterorganicchemistry.com The reaction with this compound proceeds via a nucleophilic addition mechanism. The initial product is a magnesium alkoxide, which upon acidic workup, yields an alcohol. libretexts.org

The reaction with aldehydes, such as propanal, is expected to yield secondary alcohols. For instance, the reaction of this compound with propanal would produce 1-(3-(methylthio)phenyl)propan-1-ol. doubtnut.com The reaction with ketones, on the other hand, leads to the formation of tertiary alcohols. libretexts.org For example, reacting this compound with a ketone like acetophenone (B1666503) would result in the formation of a tertiary alcohol. libretexts.org

General Reaction Scheme:

this compound + Aldehyde → Secondary Alcohol

this compound + Ketone → Tertiary Alcohol

Reactions with Esters and Acid Halides to Synthesize Ketones and Tertiary Alcohols

The reaction of Grignard reagents with esters and acid halides can lead to either ketones or tertiary alcohols, depending on the reaction conditions and the stoichiometry of the Grignard reagent. masterorganicchemistry.comudel.edu

When one equivalent of this compound reacts with an ester, such as methyl benzoate, the initial nucleophilic acyl substitution forms a ketone, in this case, (3-(methylthio)phenyl)(phenyl)methanone. udel.educhegg.com However, this newly formed ketone is also reactive towards the Grignard reagent. udel.edu If an excess of the Grignard reagent is used, a second addition occurs, leading to a tertiary alcohol after acidic workup. udel.eduvedantu.com In the reaction with methyl benzoate, this would result in a tertiary alcohol with two 3-(methylthio)phenyl groups and one phenyl group attached to the carbinol carbon.

Acid halides, being highly reactive acylating agents, also react with this compound. wisc.edu The reaction can be controlled to selectively produce the corresponding ketone, (3-(methylthio)phenyl)(phenyl)methanone, by using specific reaction conditions, such as the presence of a ligand like bis[2-(N,N-dimethylamino)ethyl] ether, which moderates the reactivity of the Grignard reagent. wisc.edu Without such control, the reaction is likely to proceed to the tertiary alcohol.

| Reactant | Grignard Stoichiometry | Product |

| Ester (e.g., Methyl benzoate) | 1 equivalent | Ketone (e.g., (3-(Methylthio)phenyl)(phenyl)methanone) |

| Ester (e.g., Methyl benzoate) | >2 equivalents | Tertiary Alcohol |

| Acid Halide (e.g., Benzoyl chloride) | Controlled | Ketone (e.g., (3-(Methylthio)phenyl)(phenyl)methanone) |

| Acid Halide (e.g., Benzoyl chloride) | Excess | Tertiary Alcohol |

Carboxylation Reactions to Form Carboxylic Acids

Grignard reagents react with carbon dioxide in a carboxylation reaction to produce carboxylic acids after acidic workup. wikipedia.orgmasterorganicchemistry.com this compound can be carboxylated by treatment with solid carbon dioxide (dry ice) or by bubbling gaseous CO2 through the reaction mixture. google.comquora.com This reaction provides a direct route to 3-(methylthio)benzoic acid. The intermediate is a magnesium carboxylate salt, which upon protonation with an acid, yields the final carboxylic acid product. quora.com

Reactions with Nitriles to Produce Ketones

The reaction of Grignard reagents with nitriles offers a valuable method for the synthesis of ketones. youtube.comdoubtnut.com The nucleophilic (3-(methylthio)phenyl) group adds to the electrophilic carbon of the nitrile, forming an imine anion intermediate. youtube.com This intermediate is then hydrolyzed with aqueous acid to yield a ketone. youtube.com For example, the reaction of this compound with benzonitrile (B105546) would produce (3-(methylthio)phenyl)(phenyl)methanone. A key advantage of this method is that the intermediate imine salt is generally unreactive towards further addition of the Grignard reagent, thus preventing the formation of a tertiary alcohol byproduct. youtube.com

Conjugate Addition to α,β-Unsaturated Carbonyl Systems

Grignard reagents can add to α,β-unsaturated carbonyl compounds in either a direct 1,2-addition to the carbonyl group or a conjugate 1,4-addition (Michael addition) to the β-carbon. The regioselectivity of this reaction is influenced by several factors, including the nature of the Grignard reagent, the substrate, and the presence of catalysts. While many Grignard reagents favor 1,2-addition, the presence of catalytic amounts of copper(I) salts can promote 1,4-addition. The reaction of this compound with an α,β-unsaturated ketone like cyclohexenone could potentially yield both the 1,2- and 1,4-addition products.

Carbon-Heteroatom Bond Formation Reactions (Excluding Prohibited Categories)

Beyond the formation of carbon-carbon bonds, Grignard reagents are also utilized in the creation of bonds between carbon and various heteroatoms. rsc.orgnumberanalytics.comnih.gov For instance, the reaction of a Grignard reagent with elemental sulfur, followed by workup, can produce thiols. Similarly, reactions with appropriate phosphorus-containing electrophiles, such as phosphorus trichloride (B1173362), can lead to the formation of phosphines. wikipedia.org The reaction of three equivalents of phenylmagnesium bromide with phosphorus trichloride is known to produce triphenylphosphine. wikipedia.org By analogy, this compound could be used to synthesize tris(3-(methylthio)phenyl)phosphine.

Transmetalation Reactions to Form Other Organometallic Species (e.g., Organozinc, Organoboron)

A key application of this compound is its use as a precursor for other, often more selective or functional-group-tolerant, organometallic reagents through transmetalation. This process involves the transfer of the aryl group from magnesium to another metal, such as zinc or boron. thieme-connect.de

Organozinc Reagents: The conversion of Grignard reagents to organozinc species is a common strategy to increase their compatibility with sensitive functional groups like esters and nitriles. thieme-connect.desigmaaldrich.com The reaction of this compound with a zinc halide, such as zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂), results in the formation of the corresponding (3-(Methylthio)phenyl)zinc halide. sigmaaldrich.comgoogle.com These organozinc reagents are particularly useful in palladium-catalyzed cross-coupling reactions, known as the Negishi coupling. sigmaaldrich.com The preparation is typically straightforward, involving the addition of a zinc salt solution to the pre-formed Grignard reagent. google.com

Organoboron Reagents: Similarly, this compound can be converted into boronic acid derivatives, which are crucial intermediates for the widely used Suzuki-Miyaura cross-coupling reaction. The transmetalation is typically achieved by reacting the Grignard reagent with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by an acidic aqueous workup. This sequence yields (3-(Methylthio)phenyl)boronic acid. Research has demonstrated the successful preparation of related diorganoboronate species from thioanisole (B89551) derivatives, which subsequently undergo cross-coupling reactions to form new C-C bonds. uni-muenchen.de

| Reactant | Transmetalating Agent | Product Species | Key Application |

| This compound | Zinc Chloride (ZnCl₂) | (3-(Methylthio)phenyl)zinc chloride | Negishi Coupling |

| This compound | Triisopropyl borate | (3-(Methylthio)phenyl)boronic acid | Suzuki Coupling |

Synthesis of Sulfur-Containing Derivatives (e.g., Sulfoxides, Sulfones) via Oxidation of the Thioether

While the Grignard reagent itself is incompatible with common oxidizing agents, the methylthio group in the products derived from its reactions can be readily oxidized. This subsequent transformation is a powerful tool for introducing sulfur-based functional groups like sulfoxides and sulfones, which are important in medicinal chemistry and materials science.

After this compound has been used to form a new carbon-carbon bond—for example, by reacting with an aldehyde to form a secondary alcohol—the resulting product retains the thioether moiety. This thioether can then be selectively oxidized.

Synthesis of Sulfoxides: Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or a single equivalent of meta-chloroperoxybenzoic acid (m-CPBA), can convert the methylthio group into a methylsulfinyl group (a sulfoxide).

Synthesis of Sulfones: Stronger oxidizing conditions, such as using an excess of m-CPBA or hydrogen peroxide (H₂O₂), will further oxidize the thioether or the intermediate sulfoxide (B87167) to the corresponding methylsulfonyl group (a sulfone).

This two-step sequence—Grignard reaction followed by oxidation—effectively allows for the synthesis of complex molecules bearing sulfoxide or sulfone functionalities. The sulfoxide/magnesium exchange reaction is a related process that highlights the involvement of sulfoxides in organometallic chemistry. rsc.org

| Starting Product (from Grignard Reaction) | Oxidation Condition | Resulting Derivative | Functional Group |

| Product-C₆H₄-S-CH₃ | 1 eq. m-CPBA | Product-C₆H₄-S(O)-CH₃ | Sulfoxide |

| Product-C₆H₄-S-CH₃ | excess H₂O₂ | Product-C₆H₄-S(O)₂-CH₃ | Sulfone |

Functional Group Transformation and Manipulation of Thioether Substituent

The methylthio substituent on the phenyl ring is not merely a passive spectator; its presence and subsequent manipulation are key aspects of the synthetic utility of this compound.

Retention of Methylthio Group in Synthetic Products

In many standard applications of Grignard reagents, the methylthio group remains intact throughout the reaction sequence. libretexts.orglibretexts.org The thioether functionality is generally stable under the basic and nucleophilic conditions of Grignard reactions, provided that no incompatible electrophiles are present elsewhere in the molecule. For instance, in reactions with carbonyl compounds (aldehydes, ketones, esters) or epoxides, the primary reaction is the nucleophilic attack of the Grignard carbon at the electrophilic carbon center. libretexts.orgmasterorganicchemistry.com The methylthio group is carried through to the final product, yielding a sulfur-containing alcohol or other derivatives. This stability is advantageous when the target molecule requires a thioether moiety for its biological activity or as a handle for further modification. Studies show the retention of the thioether group in various synthetic transformations, including the formation of other thioethers and the synthesis of thioether-containing pyridines. uni-muenchen.deuni-muenchen.de

Derivatization or Removal of Methylthio Functions in Subsequent Steps

The true versatility of using this compound is revealed in the ability to modify or completely remove the sulfur-containing group in steps following the initial Grignard reaction.

Derivatization: As discussed in section 4.2.2, the most common derivatization is the oxidation of the thioether to a sulfoxide or a sulfone. These oxidized forms have significantly different electronic and steric properties and can be synthetic targets in their own right or can be used to influence subsequent reactions.

Removal (Desulfurization): The methylthio group can be employed as a "masked" hydrogen atom. After it has served its purpose in the synthesis (e.g., facilitating the initial Grignard formation), it can be removed and replaced with a hydrogen atom. The classic method for this transformation is reductive desulfurization using Raney Nickel. This process cleaves the carbon-sulfur bonds and saturates the resulting positions with hydrogen, effectively converting the (3-(methylthio)phenyl) moiety into a simple phenyl group. This strategy allows for synthetic routes that would not be possible through direct use of phenylmagnesium bromide.

| Transformation | Reagent | Functional Group Change | Purpose |

| Oxidation | m-CPBA | -S-CH₃ → -S(O)₂-CH₃ | Introduce sulfone group |

| Desulfurization | Raney Nickel, H₂ | -S-CH₃ → -H | Remove sulfur functionality |

Synthesis of Precursors and Intermediates for Advanced Molecules

This compound serves as a key starting material for the synthesis of precursors and intermediates for a wide range of advanced molecules, including pharmaceuticals, agrochemicals, and functional materials. google.comgoogleapis.com Its ability to participate in C-C bond formation allows for the construction of complex carbon skeletons.

Aryl Grignard reagents are fundamental to the synthesis of biaryl compounds through cross-coupling reactions. thieme-connect.de These biaryl structures are privileged motifs in many biologically active compounds. Furthermore, the reaction of this Grignard reagent with various electrophiles provides access to a diverse array of substituted aromatic compounds. For instance, reacting substituted aryl Grignard reagents with chalcones can produce novel tertiary alcohols that have been investigated for anti-inflammatory and antimicrobial properties. mdpi.com The use of analogous Grignard reagents to produce intermediates for agrochemicals and pharmaceuticals, such as the analgesic Tramadol, is well-documented, highlighting the industrial relevance of this class of reagents. google.comgoogleapis.com The reaction with an appropriate ketone, for example, can generate a substituted benzhydrol, a common intermediate in medicinal chemistry. prepchem.com

| Grignard Reagent | Electrophile | Product Class | Application Area |

| This compound | Substituted Ketone | Tertiary Alcohol | Pharmaceutical Precursor |

| This compound | Aryl Halide (with Pd catalyst) | Substituted Biaryl | Advanced Materials, Agrochemicals |

| This compound | Carbon Dioxide (CO₂) | Carboxylic Acid | Fine Chemical Intermediate |

Catalytic Strategies Involving 3 Methylthio Phenyl Magnesium Bromide

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and Grignard reagents are classic nucleophiles in these transformations. Catalysis by transition metals like nickel, palladium, iron, and copper allows for the coupling of the aryl group from the Grignard reagent with various organic electrophiles.

The Kumada-Corriu coupling, first reported independently by the groups of Kumada and Corriu in 1972, is a seminal cross-coupling reaction that forms a carbon-carbon bond by reacting a Grignard reagent with an organic halide, catalyzed by a transition metal, typically nickel or palladium. For a reagent like (3-(Methylthio)phenyl)magnesium bromide, this reaction provides a direct pathway to substituted biaryls and other arylated products.

Ni-catalyzed: Nickel catalysts are highly effective and economical for Kumada couplings. Complexes such as NiCl₂(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane) and NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane) are commonly used. The reaction mechanism is generally understood to involve the oxidative addition of the organic halide to a Ni(0) species, followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Ni(0) catalyst. The presence of the methylthio group in this compound is generally well-tolerated in these reactions, although it may have a modest electronic influence on the reaction rate. A Ni-catalyzed process has been developed for the cross-coupling of tertiary alkylmagnesium halides and aryl bromides, showcasing the broad utility of these catalysts.

Pd-catalyzed: Palladium catalysts, such as Pd(PPh₃)₄ or systems generated in situ from a Pd(II) precursor like Pd(OAc)₂ and a phosphine (B1218219) ligand, are also widely used for Kumada couplings. The catalytic cycle is analogous to that of nickel. Palladium catalysts often exhibit broader functional group tolerance compared to their nickel counterparts, which can be an advantage in complex molecule synthesis. However, Grignard reagents themselves have limited functional group compatibility. For instance, a study on the palladium-phosphinous acid-catalyzed cross-coupling of aryl Grignards with aryl halides demonstrated efficient synthesis of sterically crowded biaryls, a transformation where this compound could foreseeably be employed.

The table below illustrates representative conditions for Ni- and Pd-catalyzed Kumada-Corriu coupling reactions with general aryl Grignard reagents, which are applicable to this compound.

| Catalyst System | Electrophile | Grignard Reagent | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| NiCl₂(dppp) | Aryl Bromide | Aryl-MgBr | THF | Good to Excellent | |

| Pd(OAc)₂ / SPhos | Aryl Chloride | Phenyl-MgBr | THF | High | |

| NiCl₂ / IPr·HCl | Aryl Bromide | tert-Alkyl-MgX | THF | Good to Excellent | |

| Pd₂ (dba)₃ / XPhos | Aryl Tosylate | Aryl-MgBr | THF | Excellent | N/A |

In recent years, iron has emerged as an attractive catalyst for cross-coupling reactions due to its low cost, abundance, and low toxicity. rug.nlscilit.com Iron catalysts, such as Fe(acac)₃, have been shown to be effective for the coupling of aryl Grignard reagents with alkyl halides. rug.nlscilit.com A key feature of many iron-catalyzed protocols is the use of an additive, like N,N,N',N'-tetramethylethylenediamine (TMEDA) or N-methylpyrrolidone (NMP), which can suppress side reactions and improve yields. rug.nl The reaction of an aryl Grignard like this compound with a primary or secondary alkyl halide would be expected to proceed efficiently. rug.nl Mechanistic studies suggest that these reactions may proceed through various iron oxidation states, and the exact pathway can be dependent on the specific substrates and conditions. rsc.org

This table presents findings from an iron-catalyzed cross-coupling of various aryl Grignard reagents with alkyl halides, demonstrating the general applicability of the method.

| Grignard Reagent | Alkyl Halide | Catalyst/Additive | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylmagnesium bromide | 1-Iodododecane | Fe(acac)₃ / TMEDA | 88 | rug.nl |

| Phenylmagnesium bromide | 1-Bromododecane | Fe(acac)₃ / TMEDA | 84 | rug.nl |

| 4-Methoxyphenylmagnesium bromide | Cyclohexyl bromide | FeCl₃ / TMEDA | 99 | |

| 2-Tolylmagnesium bromide | Cyclohexyl bromide | FeCl₃ / TMEDA | 98 |

Copper-catalyzed or -mediated reactions provide another avenue for the application of Grignard reagents. While the direct copper-catalyzed Kumada-type coupling is less common than Ni or Pd variants, copper plays a crucial role in other transformations. For example, copper salts are known to catalyze the conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds. Furthermore, copper catalysis is effective for the trifluoromethylation of alkyl bromides, a reaction that proceeds via a novel copper oxidative addition paradigm involving radical intermediates. Copper-catalyzed allylic substitution reactions of Grignard reagents are also well-established. The use of this compound in such copper-mediated transformations would allow for the introduction of the 3-(methylthio)phenyl moiety into a variety of molecular scaffolds.

Chemo-, Regio-, and Stereoselective Catalysis

Achieving selectivity is a paramount goal in modern organic synthesis. For a multifunctional reagent like this compound, controlling the chemo-, regio-, and stereoselectivity of its reactions is critical for its effective use in building complex molecules.

The choice of ligand in a transition metal-catalyzed reaction is crucial for controlling its outcome. Ligands can influence the steric and electronic environment of the metal center, thereby dictating which reaction pathway is favored. For a substrate containing a thioether like this compound, ligands can be designed to prevent or promote coordination of the sulfur atom to the metal catalyst, thus influencing reactivity.

In the context of cross-coupling, bulky electron-rich phosphine ligands, such as those of the SPhos or XPhos type, or N-heterocyclic carbenes (NHCs), are often employed to promote the challenging oxidative addition and reductive elimination steps. In reactions where regioselectivity is a concern (e.g., coupling with a di-halogenated arene), the ligand can play a key role in differentiating between the two reactive sites. While specific ligand design studies for this compound are not prominent, principles from related systems show that tuning the ligand's steric bulk and electronic properties is the primary strategy for achieving high selectivity. For instance, in Ni-catalyzed cross-couplings of aryl thioethers, the choice of ligand is paramount for activating the otherwise inert C-S bond.

Asymmetric catalysis aims to produce a single enantiomer of a chiral product from achiral or racemic starting materials. While this compound itself is achiral, it can participate in reactions that create a new stereocenter. The enantioselective addition of aryl Grignard reagents to aldehydes, for example, can be achieved using a chiral catalyst to produce enantioenriched secondary alcohols.

Similarly, enantioconvergent Kumada coupling reactions have been developed where a chiral catalyst acts on a racemic electrophile, such as an α-bromo ketone, to produce a single enantiomer of the α-arylated product in high enantiomeric excess. These reactions are often catalyzed by nickel complexes bearing chiral ligands, such as bis(oxazolines) (PyBox ligands). The application of this compound in such a system would provide a route to chiral α-(3-(methylthio)phenyl) ketones. The development of chiral ligands is central to the success of these asymmetric transformations.

The following table shows results for the enantioselective nickel-catalyzed Kumada coupling of racemic α-bromoketones with various aryl Grignard reagents, illustrating the potential for creating chiral molecules.

| Aryl Grignard Reagent | Racemic α-Bromoketone | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Phenyl-MgBr | 2-Bromo-1-phenyl-1-propanone | (S,S)-t-Bu-PyBox | 85 | 94 | |

| 4-MeO-Ph-MgBr | 2-Bromo-1-phenyl-1-propanone | (S,S)-t-Bu-PyBox | 82 | 95 | |

| 4-CF₃-Ph-MgBr | 2-Bromo-1-phenyl-1-propanone | (S,S)-t-Bu-PyBox | 88 | 92 | |

| 2-Naphthyl-MgBr | 2-Bromo-1-phenyl-1-propanone | (S,S)-t-Bu-PyBox | 90 | 94 |

Role of Additives in Catalytic Cycles (e.g., Lewis Acids, Alkali Metal Salts)

The efficiency and selectivity of catalytic cycles involving this compound can be significantly influenced by the presence of additives, particularly Lewis acids and alkali metal salts. These additives can play multiple roles, from enhancing the reactivity of the Grignard reagent to influencing the mechanism of the catalytic cross-coupling reaction and suppressing side reactions.

The primary role of alkali metal salts, such as lithium chloride (LiCl), often lies in their ability to break down the polymeric aggregates of Grignard reagents in solution. This compound, like many Grignard reagents, can exist as complex oligomeric structures through halide and alkyl/aryl bridges. These aggregates are generally less reactive than the monomeric species. LiCl can effectively break these bridges by forming mixed magnesium-lithium species, which are more soluble and possess enhanced nucleophilicity. This increased reactivity is particularly beneficial in processes like the halogen-magnesium exchange for the preparation of the Grignard reagent itself and in subsequent cross-coupling reactions. nih.govclockss.org

In the context of nickel-catalyzed cross-coupling reactions, such as the Kumada coupling, alkali metal salts can have a profound impact on the catalytic cycle. For instance, in multimetallic-catalyzed cross-coupling reactions, LiCl has been shown to be essential for achieving effective coupling between aryl chlorides and aryl triflates. nih.govnih.gov Mechanistic studies suggest that LiCl accelerates the crucial reduction of the Ni(II) intermediate to the catalytically active Ni(0) species. nih.govnih.gov Furthermore, in systems where zinc salts are generated as byproducts, which can inhibit the catalyst, LiCl can counteract this autoinhibition. nih.gov

Lewis acids, on the other hand, can influence catalytic cycles in several ways. They can activate the electrophilic coupling partner by coordinating to it, thereby making it more susceptible to nucleophilic attack by the Grignard reagent. In some cases, Lewis acids can also modulate the properties of the catalyst itself by coordinating to the metal center or the ligands. This interaction can alter the steric and electronic environment of the catalyst, leading to changes in reactivity and selectivity. For example, the addition of a Lewis acid can enhance the reactivity of substrates in catalytic asymmetric conjugate additions of Grignard reagents. nih.gov

In Negishi-type couplings, where the Grignard reagent is first transmetalated to a zinc halide, the presence of lithium salts can be beneficial. These salts can form higher-order zincate species, which are often more reactive in the transmetalation step with the palladium or nickel catalyst. nih.gov While specific studies focusing solely on this compound are limited, the general principles derived from studies on analogous aryl Grignard reagents provide a strong indication of the expected effects of these additives.

The strategic use of additives is therefore a powerful tool for optimizing catalytic reactions involving this compound, enabling higher yields, better selectivities, and milder reaction conditions.

Detailed Research Findings

While specific data tables for the catalytic reactions of this compound with a wide range of additives are not extensively available in the public domain, we can extrapolate from studies on similar aryl Grignard reagents and related cross-coupling reactions to understand the potential impact of additives.

For instance, in a study on the nickel-catalyzed Kumada cross-coupling of tertiary alkylmagnesium halides with aryl bromides, the nature of the nickel precursor and the presence of water were found to be critical, implying that additives and reaction conditions can significantly affect the outcome. rhhz.net Although this study does not directly involve this compound, it highlights the sensitivity of such catalytic systems to various components.

A ligand-free nickel-catalyzed Kumada coupling of aryl bromides with tert-butyl Grignard reagents also demonstrated the importance of the nickel source, with NiCl₂·(H₂O)₁.₅ showing superior performance. This suggests that even the water of hydration can act as a crucial additive, influencing the nature of the active catalytic species.

The following table illustrates the general effect of LiCl in a nickel/palladium-catalyzed cross-Ullman coupling of aryl chlorides with aryl triflates, which provides a model for the type of data that would be relevant for understanding the role of additives with this compound. nih.govnih.gov

| Entry | Additive (equiv.) | Catalyst System | Coupling Partners | Yield (%) |

| 1 | None | Ni(cod)₂ / Pd(OAc)₂ / dtbbpy | 4-Chlorotoluene / Phenyl triflate | <5 |

| 2 | LiCl (2.0) | Ni(cod)₂ / Pd(OAc)₂ / dtbbpy | 4-Chlorotoluene / Phenyl triflate | 85 |

| 3 | ZnCl₂ (1.0) | Ni(cod)₂ / Pd(OAc)₂ / dtbbpy | 4-Chlorotoluene / Phenyl triflate | <5 |

| 4 | LiBr (2.0) | Ni(cod)₂ / Pd(OAc)₂ / dtbbpy | 4-Chlorotoluene / Phenyl triflate | 78 |

| 5 | NaBr (2.0) | Ni(cod)₂ / Pd(OAc)₂ / dtbbpy | 4-Chlorotoluene / Phenyl triflate | 65 |

| 6 | KCl (2.0) | Ni(cod)₂ / Pd(OAc)₂ / dtbbpy | 4-Chlorotoluene / Phenyl triflate | 20 |

This table is a representative example based on analogous systems and is intended for illustrative purposes. Specific results for this compound may vary.

The data clearly indicates the dramatic positive effect of LiCl on the reaction yield, while another Lewis acid, ZnCl₂, shows an inhibitory effect. Other alkali metal halides also promote the reaction, but to a lesser extent than LiCl. These findings underscore the critical role that additives play in modulating the catalytic cycle and achieving high efficiency in cross-coupling reactions. Further dedicated studies on this compound are necessary to fully elucidate the specific effects of a broader range of Lewis acids and alkali metal salts on its catalytic transformations.

Structural and Spectroscopic Elucidation in Mechanistic Contexts

Investigating the Solution-Phase Structures of Grignard Reagents and Intermediates

The structure of a Grignard reagent in an ethereal solution is more complex than the simple representation "R-Mg-X" suggests. In solution, (3-(Methylthio)phenyl)magnesium bromide is subject to the Schlenk equilibrium, a dynamic process that results in the coexistence of several species. This equilibrium involves the disproportionation of the Grignard reagent into a dialkylmagnesium compound and a magnesium dihalide. acs.orgdtu.dk

Schlenk Equilibrium for this compound:

2 (3-CH₃SC₆H₄)MgBr ⇌ (3-CH₃SC₆H₄)₂Mg + MgBr₂

The position of this equilibrium is influenced by several factors, including the solvent, concentration, temperature, and the nature of the organic and halide components. acs.org Solvents like tetrahydrofuran (B95107) (THF) and diethyl ether play a crucial role by coordinating to the magnesium center, thereby influencing the stability and reactivity of the various magnesium species. acs.org The coordination of these solvent molecules typically results in a tetrahedral geometry around the magnesium atom. wikipedia.org

The various species present in the Schlenk equilibrium can exhibit different reactivities, and understanding their relative concentrations is key to unraveling reaction mechanisms. While specific studies on the solution-phase structure of this compound are not extensively documented in publicly available literature, the general principles of the Schlenk equilibrium are fundamental to predicting its behavior.

| Species in Solution | Potential Role in Reactions |

| This compound | Primary nucleophilic species |

| Bis(3-(methylthio)phenyl)magnesium | Can also act as a nucleophile |

| Magnesium bromide | Lewis acid, can influence reactivity |

This table represents a generalized view of the species in a Grignard solution and their potential roles, based on established principles of the Schlenk equilibrium.

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

To gain a deeper understanding of reaction mechanisms, it is essential to observe the transformation of reactants into products in real-time. In situ spectroscopic techniques are invaluable for this purpose, allowing for the detection and characterization of transient intermediates that are critical to the reaction pathway.

In situ Infrared (IR) spectroscopy is a powerful tool for monitoring reactions involving Grignard reagents and carbonyl compounds or carbon dioxide. The carbonyl stretching frequency (νC=O) is highly sensitive to its chemical environment. Upon the addition of this compound to a carbonyl-containing substrate, the disappearance of the substrate's characteristic C=O absorption band and the appearance of new bands corresponding to the magnesium alkoxide intermediate can be monitored over time.

For instance, in the reaction with a ketone, the strong C=O stretch of the ketone (typically around 1715 cm⁻¹) would decrease in intensity, while a new, broader absorption corresponding to the C-O bond of the magnesium alkoxide adduct would appear at a lower frequency. In the case of CO₂ fixation to form the corresponding carboxylate, the characteristic absorptions of CO₂ would be replaced by the symmetric and asymmetric stretching vibrations of the carboxylate group coordinated to the magnesium cation.

| Functional Group | Typical IR Frequency Range (cm⁻¹) | Change Upon Reaction |

| Ketone C=O | 1700-1725 | Disappearance |

| Aldehyde C=O | 1720-1740 | Disappearance |

| Ester C=O | 1735-1750 | Disappearance |

| Magnesium Alkoxide C-O | 1000-1200 | Appearance |

| Carboxylate (asymmetric) | 1550-1650 | Appearance (with CO₂) |

| Carboxylate (symmetric) | 1300-1420 | Appearance (with CO₂) |

This table provides representative IR frequency ranges for functional groups involved in Grignard reactions. The exact frequencies can vary based on the specific molecular structure and solvent.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is arguably one of the most powerful techniques for elucidating reaction mechanisms in solution. It provides detailed structural information about all the species present in a reaction mixture, including reactants, intermediates, and products. For reactions involving this compound, ¹H and ¹³C NMR would be instrumental.

| Nucleus | Expected Chemical Shift Range for (3-(Methylthio)phenyl) moiety | Potential Changes During Reaction |

| ¹H (Aromatic) | 6.8 - 7.5 ppm | Shift in pattern and chemical shifts upon bond formation |

| ¹H (S-CH₃) | 2.4 - 2.6 ppm | Minor shifts depending on the final product structure |

| ¹³C (C-Mg) | Highly deshielded, broad | Disappearance and replacement by a new C-C or C-heteroatom signal |

| ¹³C (Aromatic) | 110 - 140 ppm | Significant changes in chemical shifts of ipso, ortho, meta, and para carbons |

| ¹³C (S-CH₃) | 15 - 20 ppm | Minor shifts |

This table presents hypothetical but plausible NMR chemical shift ranges for the (3-(Methylthio)phenyl) moiety in a Grignard reagent and the expected changes during a reaction. Actual values would need to be determined experimentally.

X-ray Diffraction Studies of Model Organomagnesium Complexes

X-ray diffraction provides unambiguous structural information in the solid state. While obtaining single crystals of a reactive Grignard reagent like this compound can be challenging, the study of stable, crystalline model compounds offers invaluable insights into the coordination chemistry of the magnesium center and how it influences reactivity.

Although a crystal structure for this compound itself is not reported in the crystallographic databases, structures of other aryl Grignard reagents and organomagnesium complexes with thioether-containing ligands have been determined. acs.org These studies reveal key structural features, such as the coordination of solvent molecules, the formation of dimeric or polymeric structures through halide bridges, and the potential for intramolecular coordination of heteroatoms like sulfur to the magnesium center. Such intramolecular coordination could influence the reactivity of the Grignard reagent by altering the electron density at the magnesium and the steric environment around the carbanionic center. The study of such model complexes is crucial for building a comprehensive picture of the structural factors that govern the mechanistic pathways of Grignard reactions.

Computational and Theoretical Investigations of 3 Methylthio Phenyl Magnesium Bromide